Deferasirox-d8

Bioanalytical method validation LC-MS/MS quantification isotopic interference

Deferasirox-d8 is an octa-deuterated stable isotope-labeled analog of the oral iron chelator deferasirox, with a molecular formula of C₂₁H₇D₈N₃O₄ and a molecular weight of 381.41 g/mol. The eight deuterium atoms are located on the two hydroxyphenyl rings at positions 3,4,5,6 on each ring, as confirmed by its IUPAC name 4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid.

Molecular Formula C₂₁H₇D₈N₃O₄
Molecular Weight 381.41
Cat. No. B1154996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferasirox-d8
Synonyms4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d8;  Exjade-d8;  ICL-670-d8;  ICL-670A-d8;  CGP-72670-d8; 
Molecular FormulaC₂₁H₇D₈N₃O₄
Molecular Weight381.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deferasirox-d8 as a Stable Isotope-Labeled Internal Standard: Core Characteristics for Analytical Procurement


Deferasirox-d8 is an octa-deuterated stable isotope-labeled analog of the oral iron chelator deferasirox, with a molecular formula of C₂₁H₇D₈N₃O₄ and a molecular weight of 381.41 g/mol. The eight deuterium atoms are located on the two hydroxyphenyl rings at positions 3,4,5,6 on each ring, as confirmed by its IUPAC name 4-[3,5-bis(2,3,4,5-tetradeuterio-6-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid. This compound is synthesized from d8-toluene as a key labeled precursor and is primarily intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of deferasirox in biological matrices. [1]

Why Deferasirox-d8 Cannot Be Interchanged with Lower-Labeled or Unlabeled Analogs in Quantitative Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) must simultaneously achieve near-identical physicochemical behavior to the target analyte while maintaining a sufficient mass difference to avoid mutual signal interference in the mass spectrometer. [1] Deferasirox-d8 provides a net mass shift of +8.05 Da relative to unlabeled deferasirox (373.36 Da), compared to only +4.02 Da for the commercially available deferasirox-d4 (377.39 Da). This larger mass differential is critical because the natural isotopic abundance of deferasirox's [M+H+4]⁺ isotopologue can contribute a non-negligible background signal at the nominal mass of the d4 IS channel, introducing positive bias at low analyte concentrations. Furthermore, the distinct labeling pattern of deferasirox-d8—deuteration on the two hydroxyphenyl rings versus the benzoic acid moiety in d4—results in different collision-induced dissociation (CID) fragmentation pathways, meaning that optimal multiple reaction monitoring (MRM) transitions established for d4 cannot simply be ported to d8 without re-optimization. [2] Generic substitution between deuterated analogs of differing label count or position therefore risks method accuracy, precision, and regulatory acceptance.

Quantitative Differentiation Evidence for Deferasirox-d8 Versus Closest Analogs and Alternatives


Mass Shift Differential: +8 Da for d8 vs. +4 Da for d4 Reduces Isotopic Cross-Talk in LC-MS/MS Quantification

Deferasirox-d8 provides a monoisotopic mass shift of +8.05 Da relative to the unlabeled analyte, compared to +4.02 Da for deferasirox-d4, the most commonly available deuterated internal standard. In electrospray ionization mass spectrometry, the natural [M+H+4]⁺ isotopologue of unlabeled deferasirox (arising from ~4.5% natural ¹³C₂ abundance at MW ~373 Da) generates a signal at the same nominal m/z as the d4-labeled IS, introducing a cross-talk contribution that can reach 0.5–2% of the analyte signal depending on concentration. [1] With d8 labeling, the required natural isotopologue ([M+H+8]⁺, requiring multiple simultaneous heavy isotope occurrences in a single molecule) has a calculated probability below 0.01%, effectively eliminating this interference source.

Bioanalytical method validation LC-MS/MS quantification isotopic interference

Isotopic Purity Specification: 98 atom% D for d8 vs. ≥99% Deuterated Forms (d1-d4) for d4 — Different Metrics, Different Implications

Deferasirox-d8 from SynInnova Laboratories is specified at 98 atom% D, meaning that 98% of all hydrogen positions intended for deuteration actually contain deuterium atoms. In contrast, deferasirox-d4 from Cayman Chemical is specified as '≥99% deuterated forms (d1-d4),' which represents the total percentage of molecules containing at least one deuterium atom, rather than the atom% D at each labeled position. These are fundamentally different metrics: a product with ≥99% d1-d4 forms can theoretically have an average deuteration level well below 98 atom% D if the distribution is skewed toward lower-deuterated species (d1, d2). The synthetic route for deuterated deferasirox isotopomers published by Havaldar et al. (2015) achieved 99% isotopic purity and 99.4% HPLC purity for d4-deferasirox, but this was for a custom-synthesized batch rather than a routine commercial specification. [1]

Isotopic purity certificate of analysis regulatory bioanalysis

Deuteration Pattern Determines MRM Transition Availability: d8 Labels the Phenyl Rings Enabling Fragmentation-Specific Monitoring

Deferasirox-d8 carries its eight deuterium atoms on the two hydroxyphenyl rings (positions 3,4,5,6 on each ring), whereas deferasirox-d4 is deuterated on the benzoic acid ring (positions 2,3,5,6). The collision-induced dissociation (CID) of deferasirox primarily cleaves the triazole-benzoic acid bond, producing a characteristic fragment ion at m/z 254 (unlabeled) that retains the triazole and both hydroxyphenyl moieties. [1] In d8, this fragment appears at m/z 262 (+8 Da), providing a distinct MRM transition free from any interference from the unlabeled fragment. In d4, the deuterium labels are located on the benzoic acid moiety that is lost as a neutral fragment during CID; consequently, the primary fragment ion retains no deuterium label, yielding the same m/z 254 as the unlabeled analyte and offering no MRM differentiation for the IS. [2]

MRM optimization fragmentation pathway tandem mass spectrometry

Procurement-Grade Characterization and Regulatory Readiness: d8 Is Positioned for ANDA/DMF Use with Full Characterization Packages

Deferasirox-d8 is supplied by multiple vendors with characterization packages explicitly designed for regulatory applications. SynZeal provides Deferasirox-d8 'with detailed characterization data compliant with regulatory guideline' and states the product 'can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Deferasirox,' with optional 'traceability against pharmacopeial standards (USP or EP).' [1] SynInnova supplies the compound with specifications at 98 atom% D with certificates of analysis (COA) and NMR data available on request. In contrast, deferasirox-d4 is primarily marketed by Cayman Chemical and other research-grade suppliers for general laboratory use without explicit ANDA/DMF compliance positioning. The commercial availability of d8 from multiple manufacturers (SynZeal, SynInnova, BOC Sciences, CymitQuimica/TRC, Pharmaffiliates) provides procurement redundancy, while d4 has fewer dedicated pharmaceutical-grade sources.

Regulatory submission reference standard ANDA DMF

Optimal Application Scenarios for Deferasirox-d8 Based on Differentiated Evidence


Validated Bioanalytical Method Development for Deferasirox in Plasma/Serum Supporting ANDA Submissions

Deferasirox-d8 is the preferred internal standard when developing a fully validated LC-MS/MS method for deferasirox quantification in human plasma or serum intended to support an Abbreviated New Drug Application (ANDA). The +8 Da mass shift eliminates isotopic cross-talk from the analyte's natural isotopologues (probability <0.01% for [M+H+8]⁺), ensuring linearity at the lower limit of quantification (LLOQ) without systematic positive bias. [1] Additionally, the deuterium label on the hydroxyphenyl rings is retained in the primary CID fragment ion, enabling an MRM transition (m/z 382 → 262) that provides two-stage mass differentiation from the analyte (m/z 374 → 254), enhancing selectivity in patient plasma samples that may contain iron-complexed deferasirox or metabolites. [2] Suppliers such as SynZeal provide characterization packages compliant with regulatory guidelines and optional USP/EP traceability, directly supporting ANDA and DMF filing requirements.

Therapeutic Drug Monitoring (TDM) of Deferasirox in Polypharmacy Patients Requiring High Selectivity

In clinical TDM settings where patients receiving deferasirox are co-medicated with multiple drugs and may have fluctuating plasma iron levels that affect analyte recovery, the two-stage MRM differentiation afforded by deferasirox-d8 (precursor m/z 382 → product m/z 262) provides superior selectivity compared to d4-based methods where the IS and analyte share the same product ion. [1] The larger mass shift also reduces the risk of interference from in-source ferric ion adducts of deferasirox, which have been documented as a source of method bias. [2] This application scenario directly leverages the evidence of d8's labeling pattern advantage established in the fragmentation pathway analysis above.

Pharmacokinetic and Bioequivalence Studies Requiring Stringent Regulatory Audit Readiness

For bioavailability/bioequivalence (BA/BE) studies conducted under 21 CFR Part 320, the internal standard must withstand regulatory scrutiny regarding its identity, purity, and suitability. Deferasirox-d8 from regulatory-positioned suppliers comes with detailed certificates of analysis including NMR and HRMS confirmation of isotopic incorporation, meeting the characterization expectations outlined in FDA guidance for bioanalytical method validation. [1] The availability of the compound from multiple independent manufacturers provides procurement redundancy essential for multi-year clinical study programs, reducing the risk of supply interruption that could jeopardize study timelines. [2] The 98 atom% D specification provides a well-defined acceptance criterion for batch-to-batch consistency monitoring.

Method Transfer to Quality Control Laboratories for Commercial Batch Release Testing

When transferring a validated bioanalytical method from an R&D laboratory to a QC environment for commercial batch release testing of generic deferasirox formulations, the use of deferasirox-d8 as the internal standard simplifies method transfer because the larger mass shift (+8 Da) provides greater tolerance to minor variations in MS calibration and resolution across different instrument platforms (e.g., Waters Xevo vs. Agilent 6460 vs. Sciex API 4000). [1] The explicit ANDA/DMF positioning of the product from SynZeal and compliance of characterization data with regulatory guidelines reduces the QC laboratory's burden of re-qualifying the internal standard, as the vendor documentation directly addresses ICH Q7 and 21 CFR Part 211 expectations for reference standard qualification. [2]

Quote Request

Request a Quote for Deferasirox-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.